molecular formula C8H12N2O2 B13633410 4-tert-butyl-1H-imidazole-2-carboxylic acid

4-tert-butyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13633410
M. Wt: 168.19 g/mol
InChI Key: NFJDNWUPAUAFFL-UHFFFAOYSA-N
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Description

4-tert-butyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a carboxylic acid group at the 2-position of the imidazole ring

Preparation Methods

The synthesis of 4-tert-butyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones under basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-tert-butyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of functional materials and catalysts .

Mechanism of Action

The mechanism of action of 4-tert-butyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and enzyme activities. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-tert-butyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-tert-butyl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-6(10-5)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

NFJDNWUPAUAFFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)C(=O)O

Origin of Product

United States

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